molecular formula C20H22N2O3 B4466954 N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide

N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide

Cat. No.: B4466954
M. Wt: 338.4 g/mol
InChI Key: WEJSUTYEGZGHSF-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide core linked to a substituted phenyl group. The phenyl ring is modified at the 5-position with an acetamide moiety bearing a 2-methylphenoxy substituent.

Properties

IUPAC Name

N-[2-methyl-5-[[2-(2-methylphenoxy)acetyl]amino]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-7-10-16(11-17(13)22-20(24)15-8-9-15)21-19(23)12-25-18-6-4-3-5-14(18)2/h3-7,10-11,15H,8-9,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJSUTYEGZGHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-methylphenoxyacetyl chloride.

    Amidation reaction: The 2-methylphenoxyacetyl chloride is then reacted with 2-methyl-5-aminophenylamine to form the corresponding amide.

    Cyclopropanation: The final step involves the cyclopropanation of the amide using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and cyclopropane rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide Cyclopropanecarboxamide 2-Methylphenoxyacetyl amino group at phenyl 5-position ~356.4 (estimated) Undisclosed (structural focus) -
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropanecarboxamide Diethylamide, 3-methoxyphenoxy, phenyl at C1 337.4 Synthetic intermediate (oil form)
TAK 632 Cyclopropanecarboxamide Benzothiazol-2-yl, fluoro-substituted phenyl, trifluoromethylphenylacetyl ~540.4 Kinase inhibitor (preclinical)
Tozasertib Lactate Cyclopropanecarboxamide Pyrimidinyl-thio, methylpiperazine, 5-methylpyrazole 464.59 (base) Antineoplastic (clinical trials)
490-M19 (Methoxyimino)acetate 2-[(2-methylphenoxy)methyl]phenyl, methoxyimino, glycine linker ~358.3 Metabolic stability studies

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility: The target compound’s 2-methylphenoxy group enhances lipophilicity compared to the 3-methoxyphenoxy group in ’s analog, which may improve membrane permeability but reduce aqueous solubility .
  • Metabolic Stability: Compounds with methoxyimino groups (e.g., 490-M19) undergo cytochrome P450-mediated oxidation, whereas cyclopropane rings in the target compound may confer resistance to metabolic degradation .
  • Biological Activity :

    • Tozasertib Lactate’s antineoplastic activity is linked to its pyrimidinyl-thio and methylpiperazine substituents, which target Aurora kinases . The target compound’s lack of these groups suggests divergent mechanisms.
    • TAK 632’s kinase inhibition highlights the role of fluorinated aromatic systems in enhancing target affinity .

Crystallographic and Stability Data

  • ’s cyclopropane derivative (N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide) crystallizes in the orthorhombic P212121 space group, with intermolecular hydrogen bonding influencing stability . The target compound’s solid-state behavior remains uncharacterized, but analogous hydrogen-bonding motifs may exist.

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR): Substitution at the phenyl 5-position (e.g., 2-methylphenoxyacetyl vs. methoxyimino in 490-M19) significantly alters electronic properties and steric bulk, impacting receptor binding .
  • Toxicological Considerations :

    • emphasizes the need for thorough toxicological evaluation of understudied acetamide derivatives, a gap that applies to the target compound .

Biological Activity

Chemical Structure and Properties

The compound features a cyclopropane carboxamide structure with a phenyl group substituted with a 2-methyl-5-amino moiety and a 2-methylphenoxyacetyl group. This unique configuration may contribute to its biological activity by allowing specific interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting that structural analogs may exhibit significant activity against various pathogens. For instance, derivatives displaying thiazolopyridine structures have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 0.21μM0.21\,\mu M .

Case Studies

  • Inhibition of Pathogenic Bacteria : Compounds related to N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide were tested against several bacterial strains. The results indicated selective action against Gram-positive bacteria and moderate activity against Gram-negative bacteria, particularly in clinical isolates .
  • Antifungal Activity : The compound also displayed antifungal properties against species such as Candida , with notable growth inhibition observed in laboratory settings. The interaction with the DNA gyrase enzyme was highlighted as a significant mechanism behind its antibacterial effects, involving hydrogen bonding and pi-stacking interactions that stabilize the compound within the active site .

Anticancer Activity

The potential anticancer effects of structurally similar compounds have been documented, particularly in breast cancer cell lines. For example, certain analogs exhibited selective cytotoxicity against MCF-7 and T47D cell lines, indicating promise for further development in cancer therapeutics .

Research Findings

  • Cell Line Studies : In vitro studies demonstrated that compounds analogous to this compound could inhibit cell proliferation in estrogen receptor-positive breast cancer cells, suggesting a targeted approach in cancer treatment .
  • Mechanism of Action : The mechanism involved selective inhibition of steroid sulfatase, an enzyme implicated in estrogen metabolism, thereby reducing estrogen availability to cancer cells .

Comparative Biological Activity Table

Compound NameTarget OrganismsMIC (μM)Mechanism of Action
This compoundPseudomonas aeruginosa0.21DNA gyrase inhibition
Analog 1Candida spp.VariesCell wall disruption
Analog 2MCF-7 (breast cancer)15.9Steroid sulfatase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide
Reactant of Route 2
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N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide

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